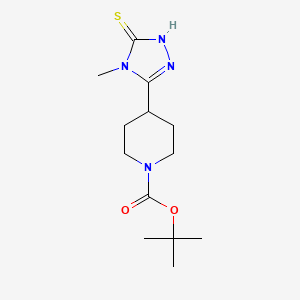

Tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-YL)tetrahydro-1(2H)-pyridinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-YL)tetrahydro-1(2H)-pyridinecarboxylate" is a chemical entity that appears to be related to a class of pyridine and triazole derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related pyridine derivatives has been demonstrated in a transition-metal-free, two-step reaction sequence from 3-substituted pyridine precursors. The addition of tert-butyl magnesium reagents to these precursors is highly regioselective, leading to the formation of 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position. This method is compatible with various functional groups and yields moderate to excellent results .

Molecular Structure Analysis

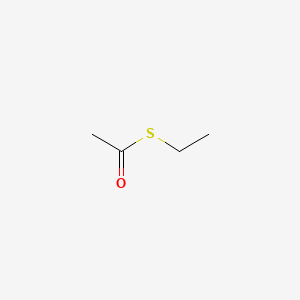

The molecular structure of related compounds has been characterized using spectroscopic methods and, in some cases, confirmed by X-ray diffraction studies. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and specific cell parameters. The proline ring in this structure adopts an envelope conformation, and the structure exhibits intermolecular hydrogen bonds .

Chemical Reactions Analysis

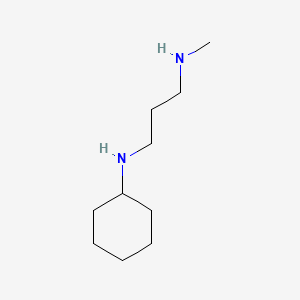

The reactivity of related triazine derivatives has been explored in amine exchange reactions. For example, 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide reacts with amino acids in aqueous solutions, leading to the formation of ion associates that can be crystallized or extracted from the reaction mixture .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. The tert-butyl group, for instance, is known to impart steric bulk, which can affect the reactivity and solubility of the molecule. The presence of a sulfanyl group (as in the compound of interest) can contribute to the molecule's ability to participate in redox reactions and to bind to metal ions or other chemical entities .

Aplicaciones Científicas De Investigación

Amine Exchange Reactions

The compound participates in amine exchange reactions with amino acids, leading to the formation of specific acetate and propanoate derivatives. These reactions highlight its potential as a versatile intermediate for synthesizing more complex molecules (Sun Min’yan’ et al., 2010).

Larvicidal and Antimicrobial Activities

Derivatives of this compound have been synthesized and shown to possess larvicidal and antimicrobial activities, suggesting their potential in developing new pest control agents and antimicrobial compounds (C. Kumara et al., 2015).

Intramolecular Cyclization

The compound's derivatives undergo intramolecular cyclization, a method for annelation of thiadiazine and thiadiazole rings, indicating its utility in constructing complex heterocyclic structures (A. Kolodina & A. V. Lesin, 2009).

Coupling Reactions

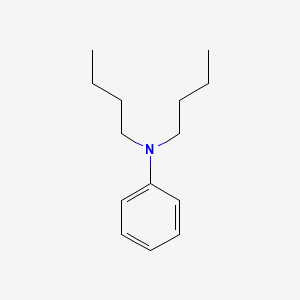

It has been used in palladium-catalyzed coupling reactions with arylboronic acids, producing a series of derivatives. This application demonstrates its potential in facilitating diverse chemical syntheses (D. Wustrow & L. Wise, 1991).

Reactivity Studies

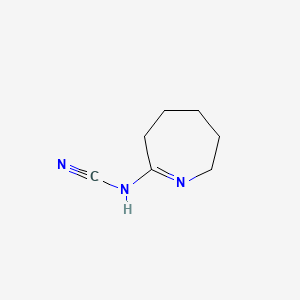

Research on the compound's reactivity has provided insights into the formation of pyrazolo-[5,1-c][1,2,4]triazine derivatives, expanding our understanding of its chemical behavior and potential applications in developing biologically active molecules (L. Mironovich & D. Shcherbinin, 2014).

Synthesis of Anticancer Drug Intermediates

The compound has been identified as an important intermediate in the synthesis of small molecule anticancer drugs, highlighting its significance in pharmaceutical research and drug development (Binliang Zhang et al., 2018).

Propiedades

IUPAC Name |

tert-butyl 4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S/c1-13(2,3)19-12(18)17-7-5-9(6-8-17)10-14-15-11(20)16(10)4/h9H,5-8H2,1-4H3,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFMQMVGMYAMBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-YL)tetrahydro-1(2H)-pyridinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)